2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
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Overview
Description
2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a pyrrole ring substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-cyclohexyl-2,5-dimethyl-1H-pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The cyclohexyl and pyrrole moieties may interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 2-Chloro-1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Uniqueness
2-Chloro-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C14H20ClNO |
---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
2-chloro-1-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H20ClNO/c1-10-8-13(14(17)9-15)11(2)16(10)12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3 |
InChI Key |
BHYSFANXMHZEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C(=O)CCl |
Origin of Product |
United States |
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